molecular formula C5H2BrClN2O B13124366 6-Bromo-3-chloropyrazine-2-carbaldehyde

6-Bromo-3-chloropyrazine-2-carbaldehyde

Cat. No.: B13124366
M. Wt: 221.44 g/mol
InChI Key: XOUHQDZFZWEVSL-UHFFFAOYSA-N
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Description

6-Bromo-3-chloropyrazine-2-carbaldehyde (CAS 2248341-12-8) is a high-purity, multifunctional heteroaromatic intermediate designed for advanced chemical synthesis and drug discovery research. This compound features a molecular formula of C5H2BrClN2O and a molecular weight of 221.44 g/mol . Its structure incorporates both a bromine atom and an aldehyde functional group on a chloropyrazine core, making it a valuable scaffold for constructing complex molecules through sequential cross-coupling and functional group transformation reactions . Halogenated pyrazine derivatives like this are fundamental in medicinal chemistry, particularly in the synthesis of active pharmaceutical ingredients. Related pyrazine-carboxamide compounds are key intermediates in the development of antiviral medications, such as Favipiravir, highlighting the strategic importance of this chemical class in biomedical research . The aldehyde group is highly reactive, enabling its use in condensation reactions, oxidations, and reductions, while the halogen atoms allow for further functionalization via metal-catalyzed cross-couplings, such as Suzuki or Sonogashira reactions . Researchers can utilize this compound to efficiently generate diverse chemical libraries. For safe handling, please note the following GHS hazard statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . This product is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H2BrClN2O

Molecular Weight

221.44 g/mol

IUPAC Name

6-bromo-3-chloropyrazine-2-carbaldehyde

InChI

InChI=1S/C5H2BrClN2O/c6-4-1-8-5(7)3(2-10)9-4/h1-2H

InChI Key

XOUHQDZFZWEVSL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)Cl)C=O)Br

Origin of Product

United States

Physicochemical Properties and Spectroscopic Data

The fundamental physical and chemical properties of 6-Bromo-3-chloropyrazine-2-carbaldehyde are crucial for its application in synthesis.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₅H₂BrClN₂O chemscene.com
Molecular Weight221.44 g/mol chemscene.com
CAS Number1824598-80-2 chemscene.combldpharm.com
AppearanceData not available
Melting PointData not available
Boiling PointData not available
SolubilityData not available
Expected Spectroscopic Data for this compound
TechniqueExpected Features
¹H NMRA singlet in the aromatic region for the pyrazine (B50134) proton, and a singlet for the aldehyde proton further downfield.
¹³C NMRSignals corresponding to the five carbon atoms of the pyrazine ring and the aldehyde carbonyl carbon.
IR SpectroscopyCharacteristic absorption bands for the C=O stretching of the aldehyde, C=N stretching of the pyrazine ring, and C-H stretching.
Mass SpectrometryA molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine.

Advanced Derivatization and Scaffold Expansion Strategies

Conversion to Carboxylic Acid Derivatives (e.g., Esters, Amides, Nitriles)

The aldehyde group at the C2 position of 6-Bromo-3-chloropyrazine-2-carbaldehyde is a primary site for initial transformations, most notably its oxidation to a carboxylic acid. This conversion unlocks a plethora of subsequent derivatization pathways.

The oxidation of the carbaldehyde to 6-bromo-3-chloropyrazine-2-carboxylic acid can be achieved using standard oxidizing agents suitable for aldehydes, such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3/H2SO4). Once formed, this carboxylic acid is a key intermediate for producing a range of derivatives.

Esters: Esterification can be performed via Fischer esterification, where the carboxylic acid is refluxed with an alcohol in the presence of a strong acid catalyst. This method allows for the introduction of various alkyl or aryl groups.

Amides: The synthesis of amides from the carboxylic acid is a common and crucial transformation. This is typically accomplished by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl2), followed by reaction with a primary or secondary amine. Alternatively, direct coupling of the carboxylic acid with an amine using coupling agents such as N,N'-Dicyclohexylcarbodiimide (DCC) provides a milder route to the corresponding 6-bromo-3-chloropyrazine-2-carboxamide (B13128836) derivatives. bldpharm.com

Nitriles: The aldehyde can also be converted into a nitrile (6-bromo-3-chloropyrazine-2-carbonitrile). nih.gov A standard method involves the formation of an aldoxime by reacting the carbaldehyde with hydroxylamine, followed by dehydration using reagents like acetic anhydride (B1165640) or thionyl chloride to yield the nitrile group. organic-chemistry.org

Derivative TypeGeneral StructureKey ReagentsIntermediate
EsterR-COOR'Alcohol (R'OH), Acid Catalyst6-Bromo-3-chloropyrazine-2-carboxylic acid
AmideR-CONR'R''Amine (HNR'R''), Coupling Agent (e.g., DCC)6-Bromo-3-chloropyrazine-2-carboxylic acid
NitrileR-CNHydroxylamine (NH2OH), Dehydrating AgentAldoxime

Introduction of Diverse Functional Groups via Halogen Sites

The presence of two different halogens, bromine at C6 and chlorine at C3, provides opportunities for selective functionalization. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for regioselective modifications. Conversely, the C-Cl bond can be more susceptible to nucleophilic aromatic substitution (SNAr). nih.govyoutube.comyoutube.comlibretexts.org

Amination: The substitution of a halogen with an amino group can be achieved through nucleophilic aromatic substitution or transition-metal-catalyzed methods like the Buchwald-Hartwig amination. For instance, reacting the pyrazine (B50134) core with various amines can lead to the introduction of diverse amino substituents. Studies on the related 3-chloropyrazine-2-carboxamide (B1267238) have shown that aminodehalogenation with benzylamines can proceed effectively. mdpi.com This allows for the synthesis of a library of compounds with different amine functionalities.

Alkylation: Alkyl groups can be introduced at the halogen sites using cross-coupling reactions. The Kumada–Corriu cross-coupling, for example, utilizes Grignard reagents and a nickel catalyst to form new carbon-carbon bonds. nih.gov Suzuki-Miyaura coupling, employing boronic acids and a palladium catalyst, is another powerful tool for introducing alkyl or aryl groups, with the bromine at C6 typically reacting preferentially. nih.gov

The introduction of oxygen and sulfur-based nucleophiles can be accomplished via nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrazine ring facilitates these reactions.

Phenoxylation: Reaction with phenols in the presence of a base (e.g., potassium carbonate) allows for the displacement of a halogen atom to form an aryloxy-pyrazine derivative.

Sulfanylation: Similarly, thiols can be used as nucleophiles to introduce sulfanyl (B85325) groups, leading to the formation of thioether derivatives. The choice of reaction conditions can influence which halogen is preferentially substituted.

Beyond the functional groups already present, the single C-H bond on the pyrazine ring (at the C5 position) can also be a target for functionalization. Modern synthetic methods allow for the direct hydroxylation of C-H bonds in electron-deficient N-heteroarenes. One such approach involves a base-catalyzed halogen transfer mechanism, where a sacrificial halothiophene oxidant facilitates the introduction of a hydroxyl group at the C-H position, which is typically the most acidic site. This strategy avoids the need for pre-functionalization and provides a direct route to hydroxylated pyrazine derivatives.

Design and Synthesis of Fused Heterocyclic Systems Utilizing the Pyrazine Core

The multiple reactive sites on this compound make it an excellent starting material for constructing more complex, fused heterocyclic systems. These reactions often involve intramolecular or intermolecular cyclizations that build new rings onto the pyrazine framework.

One common strategy involves the substitution of one of the halogens with a nucleophile that contains a second reactive site. For example, replacing the chlorine at C3 with hydrazine (B178648) (H2N-NH2) would yield a 3-hydrazinylpyrazine derivative. The newly introduced hydrazine group can then undergo a condensation reaction with the adjacent aldehyde at C2 to form a fused pyridazine (B1198779) ring, resulting in a pyrazino[2,3-d]pyridazine (B14761559) scaffold.

Alternatively, the aldehyde and a halogen can be used in sequential reactions to build a new ring. For instance, the aldehyde can be converted into an alkyne via a Corey-Fuchs or Seyferth-Gilbert reaction. A subsequent Sonogashira coupling at the C3-Cl or C6-Br position, followed by an intramolecular cyclization, could lead to the formation of fused systems like thieno[2,3-b]pyrazines or furo[2,3-b]pyrazines. The synthesis of 1,2,3-triazolo[1,5-a]pyrazines from pyrazine precursors demonstrates the utility of such cyclization strategies. mdpi.com

Fused SystemSynthetic StrategyReactive Sites Utilized
Pyrazino[2,3-d]pyridazineNucleophilic substitution with hydrazine followed by intramolecular condensationC3-Cl and C2-CHO
Thieno[2,3-b]pyrazineSequential reactions involving aldehyde modification and intramolecular cyclizationC2-CHO and C3-Cl
1,2,3-Triazolo[1,5-a]pyrazineIntramolecular cyclization of a hydrazone intermediateN1 of pyrazine ring and a side chain at C2

Regioselective Functionalization and Synthetic Control in Pyrazine Chemistry

Synthetic control in the derivatization of this compound hinges on the differential reactivity of its four distinct functional sites: the C2-aldehyde, the C3-chlorine, the C5-hydrogen, and the C6-bromine. By carefully selecting reagents and reaction conditions, chemists can target a specific site while leaving the others intact for subsequent transformations. nih.gov

The general hierarchy of reactivity for cross-coupling reactions is C-Br > C-Cl, allowing for selective functionalization at the C6 position using reactions like Suzuki or Stille coupling while preserving the C3-chlorine for later modification. nih.gov For instance, a Suzuki-Miyaura coupling can be performed selectively at the C6-Br position. The resulting 6-aryl-3-chloropyrazine-2-carbaldehyde can then undergo a second coupling or a nucleophilic substitution at the C3-Cl position.

The aldehyde group offers a different set of chemical transformations (oxidation, reduction, condensation, etc.) that are generally orthogonal to the reactions at the halogen sites. This allows for the modification of the C2 position without affecting the C3-Cl or C6-Br bonds.

Finally, the C5-H bond, being the least reactive, typically requires specific C-H activation or functionalization conditions, such as directed metalation or the specialized hydroxylation methods mentioned earlier. This selectivity allows for a step-wise and controlled construction of highly substituted pyrazine derivatives, making the starting carbaldehyde a powerful tool in synthetic design. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
6-bromo-3-chloropyrazine-2-carboxylic acid
6-bromo-3-chloropyrazine-2-carboxamide
6-bromo-3-chloropyrazine-2-carbonitrile
3-chloropyrazine-2-carboxamide
Pyrazino[2,3-d]pyridazine
Thieno[2,3-b]pyrazine
Furo[2,3-b]pyrazine
1,2,3-Triazolo[1,5-a]pyrazine
6-aryl-3-chloropyrazine-2-carbaldehyde

Precursor in Diverse Heterocyclic Compound Synthesis

The reactivity profile of this compound makes it an ideal precursor for the synthesis of a wide array of fused heterocyclic compounds. The aldehyde functionality is a key reactive site for condensation reactions with various binucleophiles, leading to the formation of new rings fused to the pyrazine core. For instance, reaction with hydrazines can yield pyrazolo[1,5-a]pyrazines, while condensation with aminothiophenols or similar reagents can pave the way for the synthesis of more complex polycyclic systems. The differential reactivity of the C-Br and C-Cl bonds can be exploited to introduce further diversity, often through sequential cross-coupling reactions, after the initial heterocycle formation.

Table 1: Examples of Heterocyclic Systems Derived from Pyrazine Precursors

Precursor Type Reactant Resulting Heterocyclic System Potential Reaction Type
Pyrazine-carbaldehyde Hydrazine derivatives Pyrazolo[1,5-a]pyrazine Condensation/Cyclization
Pyrazine-carbaldehyde Amidines Imidazo[1,2-a]pyrazine Condensation/Cyclization
Pyrazine-carbaldehyde Active methylene (B1212753) compounds Pyrido[2,3-b]pyrazine Knoevenagel Condensation

Note: This table represents potential synthetic pathways for pyrazine-based heterocycles, illustrating the versatility of functionalized pyrazines like this compound.

Utility in Complex Molecular Architecture Construction

The construction of complex molecular architectures often relies on the use of highly functionalized building blocks that allow for controlled, stepwise elaboration. This compound fits this role exceptionally well. The aldehyde can be converted into other functional groups, such as alcohols, carboxylic acids, or imines, providing multiple avenues for further modification. The bromine and chlorine atoms are amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. This enables the introduction of aryl, heteroaryl, alkyl, alkynyl, and amino substituents at specific positions on the pyrazine ring. The ability to perform these reactions regioselectively is a key advantage in the synthesis of intricate molecules with well-defined three-dimensional structures.

Research in the broader field of pyrazine chemistry has demonstrated the power of such building blocks in the total synthesis of natural products and the development of novel pharmaceutical agents. The strategic sequencing of reactions at the three functional sites of this compound allows for the assembly of complex structures from a relatively simple starting material.

Role in the Development of Novel Pyrazine-Based Scaffolds

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The development of novel pyrazine-based scaffolds is therefore a continuous goal for drug discovery programs. This compound is a valuable starting point for creating libraries of new pyrazine derivatives. By systematically varying the substituents introduced through reactions at the aldehyde, bromo, and chloro positions, chemists can generate a diverse set of molecules for biological screening.

The differential reactivity of the C-Br and C-Cl bonds is particularly useful in this context. For example, a Suzuki coupling might be performed selectively at the more reactive C-Br position, followed by a different coupling reaction at the C-Cl position. The aldehyde can then be modified to introduce a third point of diversity. This modular approach allows for the rapid exploration of the chemical space around the pyrazine core, facilitating the identification of new compounds with desired biological activities. The resulting scaffolds can be designed to interact with specific biological targets, leading to the development of new therapeutic agents.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Pyrazolo[1,5-a]pyrazines
Imidazo[1,2-a]pyrazines

Conclusion

Strategies for the Construction of the Halogenated Pyrazine Core

The formation of the 6-bromo-3-chloro-disubstituted pyrazine ring is the foundational stage in the synthesis of the target compound. This requires methods that can selectively introduce two different halogen atoms at specific positions on the pyrazine scaffold.

Regioselective Halogenation Approaches (Bromination and Chlorination)

Direct halogenation of the pyrazine ring can be challenging due to the deactivating effect of the two nitrogen atoms, making it less susceptible to standard electrophilic aromatic substitution compared to benzene. stackexchange.com However, synthetic routes starting from functionalized pyrazine precursors allow for controlled and regioselective halogen introduction.

A common strategy involves starting with a pre-functionalized pyrazine, such as an aminopyrazine derivative. For instance, the synthesis of 2-amino-3-bromo-6-chloropyrazine, a related precursor, can be achieved from 3-aminopyrazine-2-carboxylate. google.com This multi-step process includes:

Chlorination: The initial substrate is chlorinated to introduce the first halogen. For example, 3-aminopyrazine-2-carboxylate can be chlorinated to yield 3-amino-6-chloropyrazine-2-carboxylate. google.com

Diazotization-Bromination: The amino group is then converted into a diazonium salt, which is subsequently displaced by a bromide, a reaction analogous to the Sandmeyer reaction. This sequence introduces the bromine atom regioselectively. google.com

Direct bromination of substrates like 2-amino-6-chloropyrazine (B134898) is also possible, though it can suffer from low yields and the formation of difficult-to-separate regioisomers. guidechem.com The choice of halogenating agent and reaction conditions is crucial for achieving high regioselectivity. For other heterocyclic systems, methods using hypervalent iodine(III) reagents with potassium halides have been developed for efficient and regioselective halogenation under mild, aqueous conditions. rsc.org Similar principles can be applied to pyrazine systems, where the inherent electronic properties and any existing substituents guide the position of the incoming halogen.

Starting MaterialReagentsProductKey Transformation
3-Aminopyrazine-2-carboxylate1. Chlorinating Agent3-Amino-6-chloropyrazine-2-carboxylateRegioselective Chlorination
3-Amino-6-chloropyrazine-2-carboxylate1. NaNO₂, HBr 2. CuBr3-Bromo-6-chloropyrazine-2-carboxylateDiazotization followed by Bromination
2-Amino-6-chloropyrazineBrominating Agent2-Amino-3-bromo-6-chloropyrazineDirect Regioselective Bromination

Nucleophilic Aromatic Substitution (SNAr) in Pyrazine Ring Formation

Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing electron-deficient aromatic rings like pyrazine. um.edu.my The electron-withdrawing nature of the ring nitrogens facilitates the attack of nucleophiles, especially when a good leaving group (such as a halide) is present at an activated position (positions 2, 3, 5, or 6). um.edu.my

In the context of synthesizing the 6-bromo-3-chloropyrazine core, SNAr can be employed to replace one leaving group with another. For example, a dichloropyrazine derivative could potentially undergo a selective SNAr reaction. By carefully controlling the reaction conditions (temperature, solvent, and nucleophile), it may be possible to substitute one chlorine atom with a bromide ion or another nucleophile. However, achieving high selectivity between two identical leaving groups can be difficult. A more common approach is to use a substrate that already has differentiated leaving groups or to introduce functionality sequentially. For instance, dichlorotetrazine has been shown to react with various nucleophiles via SNAr, demonstrating the high reactivity of halogenated, nitrogen-rich heterocycles. researchgate.net

The reactivity of halopyridines in SNAr reactions is well-established, where nucleophiles attack the halide-bearing carbon, leading to a substitution product after the loss of the halide. youtube.com Pyrazines behave similarly, and this reactivity is a cornerstone for building complex pyrazine derivatives. um.edu.my

Palladium-Catalyzed Cyanation in Pyrazine Functionalization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient methods for forming carbon-carbon and carbon-heteroatom bonds. The cyanation of (hetero)aryl halides is a well-developed method for introducing a nitrile group, which is a versatile synthetic handle. researchgate.netrsc.org This nitrile can later be converted into the target carbaldehyde functionality.

For a dihalogenated precursor like 3-bromo-6-chloropyrazine, a selective palladium-catalyzed cyanation could be envisioned. Generally, aryl bromides are more reactive than aryl chlorides in palladium-catalyzed coupling reactions. This difference in reactivity would allow for the selective replacement of the bromine atom at the 6-position with a cyanide group, leaving the chlorine atom at the 3-position intact.

Key components of this reaction include:

Palladium Catalyst: A Pd(0) source, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or using a preformed complex like Pd₂(dba)₃, is used. nih.gov Palladacycle catalysts are also highly effective. nih.gov

Ligand: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.

Cyanide Source: Various cyanide sources can be used, including toxic salts like KCN or NaCN. researchgate.net Safer alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) have been developed to mitigate toxicity concerns. nih.govnih.gov

This method offers a reliable pathway to functionalize the halogenated pyrazine core, setting the stage for the introduction of the aldehyde group. rsc.org

Methodologies for the Introduction of the Carbaldehyde Functionality

Once the 6-bromo-3-chloropyrazine core is established, the final step is the introduction of the carbaldehyde group at the 2-position. This can be achieved either by direct formylation of the pyrazine ring or by the conversion of a suitable precursor, such as a nitrile.

Formylation Reactions on Pyrazine Derivatives (e.g., Vilsmeier-Haack Reaction)

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgmdpi.com The reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). nih.gov The resulting electrophilic iminium salt attacks the aromatic ring, and subsequent hydrolysis yields the aldehyde. organic-chemistry.org

While pyrazine is an electron-deficient system, the Vilsmeier-Haack reaction can still be applied, particularly if the ring is substituted with electron-donating groups. For an unsubstituted pyrazine, the reaction is generally difficult. However, for a halogenated pyrazine, the electronic landscape is altered, and formylation may become feasible at an unsubstituted position. The reaction of the Vilsmeier reagent with a 6-bromo-3-chloropyrazine would need to be regioselective for the C-2 position. The success of this direct formylation depends heavily on the specific substrate and reaction conditions, as electron-withdrawing substituents can prevent the reaction. arkat-usa.org

ReagentRoleProduct of Hydrolysis
Phosphorus oxychloride (POCl₃) + DMFForms the electrophilic Vilsmeier reagent (iminium salt)Aryl Aldehyde

Conversion of Nitrile Precursors to Aldehyde

A more reliable and commonly used strategy for introducing an aldehyde group onto a heterocyclic ring is through the reduction of a nitrile precursor. As discussed in section 2.1.3, a nitrile group can be readily introduced onto the pyrazine ring via palladium-catalyzed cyanation. This nitrile can then be converted to the carbaldehyde.

A primary method for this transformation is partial reduction using Diisobutylaluminium hydride (DIBAL-H). The reaction proceeds via the formation of an imine intermediate which is then hydrolyzed during aqueous workup to yield the aldehyde. It is crucial to control the stoichiometry of the reducing agent and the reaction temperature (typically low, e.g., -78 °C) to prevent over-reduction to the primary amine. chemistrysteps.com

Another classic method is the Stephen aldehyde synthesis, which involves the reduction of the nitrile with tin(II) chloride (SnCl₂) in the presence of hydrochloric acid (HCl). This forms an aldiminium salt, which then hydrolyzes to the aldehyde. chemistrysteps.com

This two-step sequence—cyanation followed by nitrile reduction—provides a robust and high-yielding pathway to the target this compound.

MethodReagentsIntermediateKey Feature
DIBAL-H Reduction1. DIBAL-H 2. H₂OImineRequires low temperature to prevent over-reduction.
Stephen Aldehyde Synthesis1. SnCl₂, HCl 2. H₂OAldiminium SaltClassic method for nitrile to aldehyde conversion.

Selective Oxidation of Methyl or Hydroxymethyl Groups

The conversion of a methyl (-CH₃) or hydroxymethyl (-CH₂OH) group to a carbaldehyde (-CHO) is a pivotal transformation in the synthesis of this compound from its corresponding precursors. The electron-deficient nature of the pyrazine ring influences the reactivity of its substituents, requiring carefully chosen oxidation conditions to achieve high selectivity and yield while preventing over-oxidation to the carboxylic acid or degradation of the heterocyclic core.

Oxidation of a Methyl Group:

The direct oxidation of a methyl group on an aromatic ring, particularly an electron-poor heterocycle, is a challenging yet desirable transformation as it shortens the synthetic sequence. This can be approached through various methods, including metal-based reagents and catalytic systems. For a precursor like 6-bromo-3-chloro-2-methylpyrazine, reagents such as selenium dioxide (SeO₂) or chromium-based oxidants have been traditionally used for similar transformations. More modern approaches focus on catalytic methods using molecular oxygen or other green oxidants to improve the environmental footprint and safety of the process. rsc.org For instance, N-alkyl pyridinium (B92312) salts have been demonstrated as effective metal-free catalysts for the selective oxidation of methyl aromatic hydrocarbons, a technology that could potentially be adapted for heterocyclic systems. rsc.org

Oxidation of a Hydroxymethyl Group:

The oxidation of a primary alcohol, such as (6-Bromo-3-chloropyrazin-2-yl)methanol, to the corresponding aldehyde is a more common and often higher-yielding approach. This two-step strategy (methylation followed by oxidation) offers better control. A wide array of reagents can be employed for this selective oxidation.

Key considerations for this step include:

Selectivity: The chosen oxidant must be mild enough to avoid converting the aldehyde to a carboxylic acid.

Compatibility: The reagent must not react with the bromo or chloro substituents or the pyrazine ring itself.

Work-up: The post-reaction work-up should be straightforward to isolate the aldehyde product efficiently.

Commonly used reagents for this type of transformation include manganese dioxide (MnO₂), which is particularly effective for oxidizing benzylic and allylic alcohols. Other methods involve Swern oxidation, Dess-Martin periodinane (DMP), or catalytic systems like those based on vanadium in the presence of hydrogen peroxide and pyrazine-2-carboxylic acid, which have been shown to effectively oxidize alcohols. researchgate.net

Table 1: Comparison of Potential Oxidation Methods
MethodPrecursorTypical ReagentsAdvantagesPotential Challenges
Direct Methyl Group Oxidation6-bromo-3-chloro-2-methylpyrazineSelenium Dioxide (SeO₂), Catalytic O₂Shorter synthetic route.Harsh conditions, potential for over-oxidation, moderate yields.
Hydroxymethyl Group Oxidation(6-Bromo-3-chloropyrazin-2-yl)methanolManganese Dioxide (MnO₂), Dess-Martin Periodinane (DMP)High selectivity and yield, milder conditions.Requires an additional step to prepare the alcohol precursor.
Microbiological Oxidation6-bromo-3-chloro-2-methylpyrazineMicroorganisms (e.g., Pseudomonas genus)High selectivity, environmentally friendly. google.comSlower reaction times, requires specialized fermentation equipment. google.com

Convergent and Divergent Synthetic Route Design

Convergent Synthesis:

For this compound, a convergent strategy could involve the condensation of two key fragments:

A substituted 1,2-diaminoalkene.

An appropriate α-dicarbonyl compound.

Divergent Synthesis:

A divergent synthesis begins with a common starting material that is elaborated through different reaction pathways to produce a library of structurally related compounds. This approach is highly valuable for medicinal chemistry and structure-activity relationship (SAR) studies.

In the context of this compound, a divergent route could start from a simpler, commercially available pyrazine derivative, such as 2-aminopyrazine (B29847) or 3-aminopyrazine-2-carboxylic acid. google.comresearchgate.net From this central core, sequential halogenation, diazotization, and functional group interconversion steps would be used to install the required bromo, chloro, and carbaldehyde groups. This allows for the synthesis of not only the target molecule but also other analogs with different halogen patterns or functional groups from a single precursor.

Table 2: Comparison of Synthetic Design Strategies
StrategyDescriptionAdvantagesDisadvantages
ConvergentKey fragments are synthesized separately and then combined. nih.govHigher overall yield, allows for parallel synthesis, efficient for complex targets.Requires careful planning of fragment synthesis and coupling reactions.
DivergentA common intermediate is modified to create a variety of related products. google.comExcellent for creating libraries of analogs, flexible for SAR studies.Longer linear sequence can lead to lower overall yield for a specific target.

Process Research and Development Considerations in Scalable Synthesis

Translating a laboratory-scale synthesis of this compound to a large-scale industrial process requires careful consideration of several factors beyond mere chemical yield. Process research and development (PR&D) focuses on creating a synthesis that is safe, cost-effective, robust, and environmentally sustainable. acs.org

Key considerations include:

Cost of Goods (CoG): The price and availability of starting materials and reagents are paramount. Expensive reagents used in laboratory synthesis, such as Dess-Martin periodinane, are often replaced with cheaper, bulk alternatives like bleach (NaOCl) in a TEMPO-catalyzed oxidation for large-scale production.

Process Safety: A thorough hazard evaluation is essential. This includes identifying potentially explosive intermediates, managing highly exothermic or gas-evolving reactions, and ensuring safe handling of toxic and corrosive reagents like bromine and chlorinating agents.

Scalable Purification: Methods like column chromatography, which are common in the lab, are generally not feasible for multi-kilogram production. The process must be designed to yield a product that can be purified by crystallization, distillation, or extraction. This often requires careful control over reaction conditions to minimize impurity formation. google.com

Cycle Time and Throughput: The total time required for a single batch, including reaction, work-up, and purification, directly impacts manufacturing capacity. Optimizing reaction times and developing efficient isolation procedures are critical for improving throughput.

Environmental Impact and Waste Management: The "Process Mass Intensity" (PMI), which is the total mass of materials used to produce a certain mass of product, is a key metric for sustainability. Minimizing solvent use and developing methods for treating or recycling waste streams are crucial environmental and regulatory considerations. acs.org

Table 3: Key Considerations in Process Research and Development
ConsiderationLaboratory Scale FocusIndustrial Scale Focus
Reagent ChoiceEffectiveness and convenience.Cost, safety, availability, and atom economy.
PurificationColumn chromatography.Crystallization, distillation, extraction. google.com
SafetyStandard personal protective equipment.Process hazard analysis (PHA), thermal scanning, containment.
Efficiency MetricChemical Yield (%).Process Mass Intensity (PMI), Space-Time Yield, Cost. acs.org
EnvironmentalMinimal consideration.Waste stream characterization and treatment, solvent recycling.

Theoretical and Spectroscopic Characterization Methodologies

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for predicting and interpreting the properties of 6-Bromo-3-chloropyrazine-2-carbaldehyde. These theoretical calculations offer insights that complement experimental findings.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of molecules. nih.gov For compounds like this compound, DFT calculations, often employing functionals such as Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets like 6-311++G(d,p), are used to optimize the molecular geometry and predict various electronic parameters. mdpi.comnih.gov These studies can determine bond lengths, bond angles, and dihedral angles of the molecule in its ground state.

Furthermore, DFT is utilized to map the molecular electrostatic potential (MEP). The MEP surface provides a visual representation of the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other reagents. nih.gov

Computational methods are essential for studying the thermodynamics and kinetics of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, key thermodynamic quantities such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) of a reaction can be determined. These values indicate the spontaneity and feasibility of a chemical process.

Transition state theory, combined with computational calculations, allows for the estimation of activation energies, which are fundamental to predicting reaction rates. nih.gov This approach enables the exploration of potential reaction mechanisms, providing a theoretical framework for understanding the compound's reactivity and stability under various conditions.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Natural Bond Orbital (NBO) analysis is another computational technique used to study intramolecular and intermolecular bonding and interactions. It provides a detailed picture of charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. For this compound, NBO analysis can elucidate the stabilizing interactions between filled and vacant orbitals, contributing to a deeper understanding of its electronic structure. chemrxiv.org

Table 1: Calculated Quantum Chemical Descriptors for a Pyrazine (B50134) Derivative

Parameter Description Typical Calculated Value
EHOMO Energy of the Highest Occupied Molecular Orbital -7.0 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -3.0 eV
Energy Gap (ΔE) Difference between ELUMO and EHOMO 4.0 eV
Chemical Potential (µ) Electron escaping tendency -5.0 eV
Global Hardness (η) Resistance to charge transfer 2.0 eV
Electrophilicity Index (ω) Electron-accepting capacity 6.25 eV

Note: Values are representative for a similar halogen-substituted pyrazine carboxamide and serve as an illustrative example. chemrxiv.org

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the experimental determination and confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic compounds in solution. One-dimensional (1D) NMR experiments, such as 1H NMR and 13C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. core.ac.uk

Table 2: Predicted 1H and 13C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted Chemical Shift (ppm)
H (aldehyde) 1H ~10.1
H (pyrazine ring) 1H ~8.9
C (aldehyde C=O) 13C ~190
C-2 (C-CHO) 13C ~152
C-3 (C-Cl) 13C ~155
C-5 (C-H) 13C ~140
C-6 (C-Br) 13C ~135

Note: These are estimated values based on typical shifts for similar structures and require experimental verification.

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. mdpi.com These methods are particularly useful for identifying functional groups, which have characteristic vibrational frequencies. nih.gov In the case of this compound, the IR and Raman spectra would provide clear evidence for the presence of the aldehyde group through the strong C=O stretching vibration.

Other key vibrational modes include C-H stretching of the aldehyde and the pyrazine ring, ring stretching vibrations characteristic of the pyrazine core, and the C-Cl and C-Br stretching vibrations. The experimental spectra are often compared with theoretical spectra calculated using DFT methods, which aids in the precise assignment of the observed vibrational bands to specific atomic motions. chemrxiv.orgiku.edu.tr

Table 3: Key Vibrational Frequencies for this compound

Vibrational Mode Functional Group Typical Wavenumber (cm-1)
C-H Stretch (Aldehyde) -CHO ~2850-2750
C=O Stretch (Aldehyde) -CHO ~1710-1690
C=N/C=C Stretch Pyrazine Ring ~1600-1450
C-H In-plane Bend Pyrazine Ring ~1300-1100
C-Cl Stretch Aryl-Cl ~1100-800
C-Br Stretch Aryl-Br ~700-500

Note: These are general ranges and the exact positions can be confirmed by experimental and computational analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₅H₂BrClN₂O), this analysis is particularly informative due to the presence of bromine and chlorine, which have distinctive isotopic signatures.

The molecular weight of the compound is confirmed by the molecular ion peak cluster in the mass spectrum. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br with ~50.5% and 49.5% natural abundance, respectively) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl with ~75.8% and 24.2% abundance, respectively) results in a characteristic pattern of peaks. whitman.edulibretexts.orglibretexts.org The primary molecular ion peak (M⁺) corresponds to the molecule containing the most abundant isotopes (⁷⁹Br and ³⁵Cl). Additional peaks appear at M+2 (containing either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl) and M+4 (containing ⁸¹Br and ³⁷Cl). The relative intensities of these peaks can be predicted based on the natural isotopic abundances. whitman.edulibretexts.org

The expected isotopic pattern for the molecular ion of this compound would exhibit a base peak corresponding to the C₅H₂⁷⁹Br³⁵ClN₂O isotopologue. The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks are expected in a ratio of approximately 100:64:12, which is a clear indicator for the presence of one bromine and one chlorine atom.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound.
IonIsotopologue CombinationCalculated m/zPredicted Relative Intensity (%)
[M]⁺⁷⁹Br + ³⁵Cl219.9100
[M+2]⁺⁸¹Br + ³⁵Cl or ⁷⁹Br + ³⁷Cl221.964.1
[M+4]⁺⁸¹Br + ³⁷Cl223.912.2

Fragmentation analysis provides further structural confirmation. Upon ionization, the molecular ion can undergo cleavage at various bonds. For aldehydes, common fragmentation includes the loss of a hydrogen atom (M-1) or the entire formyl radical (M-29, loss of CHO). libretexts.orgmiamioh.edu The presence of halogens introduces other predictable fragmentation pathways, such as the loss of the bromine radical (M-79/M-81) or the chlorine radical (M-35/M-37). libretexts.orgyoutube.com The stability of the pyrazine ring means that fragments retaining this structure are often prominent.

Table 2: Plausible Mass Spectrometry Fragmentation Pathways for this compound.
Fragmentation ProcessNeutral LossResulting Ion m/z (for ⁷⁹Br, ³⁵Cl)Significance
α-cleavageH•218.9Characteristic of aldehydes
α-cleavageCHO•190.9Characteristic of aldehydes
Halogen lossCl•184.9Cleavage of C-Cl bond
Halogen lossBr•140.9Cleavage of C-Br bond
Carbonyl lossCO191.9Loss of carbonyl group from [M-H]⁺ ion

X-ray Diffraction Analysis for Solid-State Structure Determination

While the specific crystal structure of this compound has not been reported in publicly available literature, data from related pyrazine and pyridine derivatives can be used to predict its likely structural features. researchgate.netresearchgate.net An XRD analysis would be expected to confirm the planarity of the pyrazine ring. It would also determine the orientation of the aldehyde group relative to the ring and the halogen substituents.

Key structural insights that would be gained from an XRD study include:

Molecular Geometry: Precise measurement of all bond lengths (e.g., C-Br, C-Cl, C=N, C-C, C=O, C-H) and bond angles, confirming the covalent structure of the molecule.

Conformation: Determination of the dihedral angles between the pyrazine ring and the aldehyde substituent, which would clarify the rotational preference of the C-C bond.

Intermolecular Interactions: Identification of non-covalent interactions that stabilize the crystal structure. Given the functional groups present, potential interactions include halogen bonding (where the bromine or chlorine atom acts as an electrophilic "donor" to a nitrogen or oxygen atom on an adjacent molecule), C-H···N or C-H···O hydrogen bonds, and π-π stacking between the aromatic pyrazine rings. nih.govresearchgate.net

Table 3: Structural Parameters Determined by Single-Crystal X-ray Diffraction.
Parameter TypeExamples of Information Obtained
Unit Cell Dimensionsa, b, c lattice parameters; α, β, γ angles; Crystal system (e.g., monoclinic, orthorhombic)
Bond LengthsC-C, C-N, C-Br, C-Cl, C=O distances (in Ångströms)
Bond AnglesAngles between atoms (e.g., N-C-C, C-C-Br) (in degrees)
Torsion AnglesRotation around bonds, planarity of the pyrazine ring
Intermolecular DistancesDistances and angles of hydrogen bonds, halogen bonds, and π-π stacking interactions

Structure-Reactivity Relationship Studies Through Integrated Computational and Spectroscopic Data

Understanding the relationship between a molecule's structure and its chemical reactivity is fundamental in chemistry. This is often achieved by integrating experimental spectroscopic data with theoretical calculations, typically using Density Functional Theory (DFT). bendola.comchemrxiv.org This combined approach provides a deeper insight into the electronic properties and reactive behavior of a molecule like this compound. ekb.egmdpi.com

Computational methods, such as DFT, can calculate various molecular properties that are directly linked to reactivity:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density distribution around the molecule. mdpi.com Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as the nitrogen atoms in the pyrazine ring and the aldehyde oxygen. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution, orbital interactions, and intramolecular charge transfer, which helps in understanding the stability arising from electron delocalization. bendola.comchemrxiv.org

Spectroscopic data provide experimental validation for the computed structures and electronic properties. For instance, calculated vibrational frequencies (IR and Raman) can be compared with experimental spectra to confirm the molecular structure and the assignment of vibrational modes. chemrxiv.org Similarly, theoretical UV-Vis absorption spectra, calculated using Time-Dependent DFT (TD-DFT), can be correlated with experimental spectra to understand the electronic transitions within the molecule. semanticscholar.org

By integrating these methods, a comprehensive picture of the structure-reactivity relationship for this compound can be developed. For example, the MEP map would likely show the pyrazine nitrogen atoms and the carbonyl oxygen as the most negative sites, suggesting they are primary points for protonation or coordination with electrophiles. The carbon atom of the carbonyl group would be identified as a primary electrophilic site.

Table 4: Correlation of Computational Parameters with Chemical Reactivity.
Computational ParameterDerived InformationRelevance to Reactivity
HOMO EnergyElectron-donating abilityIdentifies sites for electrophilic attack; relates to ionization potential.
LUMO EnergyElectron-accepting abilityIdentifies sites for nucleophilic attack; relates to electron affinity.
HOMO-LUMO GapChemical hardness/softness, kinetic stabilityA small gap suggests high reactivity; a large gap suggests high stability.
Molecular Electrostatic Potential (MEP)Electron density distribution, charge mappingVisually identifies nucleophilic (negative) and electrophilic (positive) sites.

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